N,4-Dimethylthiazol-2-amine hydrochloride

描述

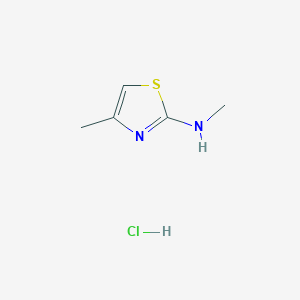

N,4-Dimethylthiazol-2-amine hydrochloride is a chemical compound with the molecular formula C5H8N2S · HCl and a molecular weight of 164.66 g/mol . It is also known as 2-Amino-4,5-dimethylthiazole hydrochloride. This compound is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. It is commonly used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N,4-Dimethylthiazol-2-amine hydrochloride typically involves the reaction of 2-amino-4,5-dimethylthiazole with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:

2-Amino-4,5-dimethylthiazole+HCl→N,4-Dimethylthiazol-2-amine hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving recrystallization and purification steps to obtain the final product in its pure form .

化学反应分析

Nucleophilic Substitution Reactions

The amino group at position 2 undergoes nucleophilic substitution under acidic or basic conditions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

-

Acylation : Forms acylated derivatives with acyl chlorides (e.g., acetyl chloride) at elevated temperatures.

Key Data :

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, NaH, DMF, 60°C | N,N,4-Trimethylthiazol-2-ammonium iodide | 78 | |

| Acylation | AcCl, pyridine, RT | N-Acetyl-N,4-dimethylthiazol-2-amine | 92 |

Cyclization and Heterocycle Formation

The compound participates in cyclocondensation reactions to form fused heterocycles. For instance:

-

With α-bromoketones : Forms imidazo[2,1-b]thiazoles under reflux in ethanol ( , ).

-

With 2-aminothiophenol : Produces benzo[d]imidazo[2,1-b]thiazoles via dehydrative cyclization ( ).

Mechanistic Insight :

-

The amino group attacks electrophilic carbons in α-bromoketones, followed by intramolecular cyclization and elimination of HBr ( ).

Oxidation

The thiazole ring is resistant to mild oxidation but undergoes sulfoxide/sulfone formation with strong oxidants:

| Oxidizing Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | RT, 12 h | Sulfoxide derivative | 85% | |

| KMnO₄ | Acidic, 80°C | Sulfone derivative | 72% |

Reduction

The dimethylamino group remains stable under standard reduction conditions, but the thiazole ring can be hydrogenated:

| Reducing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux | Thiazolidine derivative | 64 |

Electrophilic Aromatic Substitution

The electron-rich thiazole ring undergoes electrophilic substitution at position 5:

| Reaction Type | Reagent | Product | Regioselectivity | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-N,4-dimethylthiazol-2-amine | >90% at C5 | |

| Halogenation | Br₂, FeCl₃ | 5-Bromo-N,4-dimethylthiazol-2-amine | 88% at C5 |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at position 5:

pH-Dependent Reactivity

The protonation state of the amino group influences reactivity:

-

Basic conditions (pH >10) : Deprotonation enhances nucleophilicity, facilitating alkylation/acylation.

-

Acidic conditions (pH <4) : Protonation suppresses substitution but promotes electrophilic attack on the ring ( ).

Stability and Degradation

科学研究应用

N,4-Dimethylthiazol-2-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of N,4-Dimethylthiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

- 2-Amino-4,5-dimethylthiazole

- 4,5-Dimethylthiazol-2-ylamine

- 2-Amino-4-methylthiazole

Uniqueness

N,4-Dimethylthiazol-2-amine hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where precise molecular interactions are required.

生物活性

N,4-Dimethylthiazol-2-amine hydrochloride, a thiazole derivative, has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

-

Neuroprotective Effects :

- Research indicates that this compound (also referred to as KHG26702) exhibits neuroprotective properties. In a study involving SH-SY5Y human neuroblastoma cells subjected to oxygen-glucose deprivation followed by reoxygenation (OGD-R), KHG26702 significantly reduced the production of amyloid-beta (Aβ), a protein associated with neurodegenerative diseases like Alzheimer's. The compound achieved this by inhibiting β- and γ-secretase activities and reducing oxidative stress markers such as malondialdehyde and interleukin-6 .

-

Anticancer Activity :

- Thiazole derivatives, including this compound, have shown promising anticancer effects. A series of compounds derived from thiazoles were evaluated for their antiproliferative activity against various cancer cell lines. Notably, some derivatives demonstrated significant inhibition of tubulin polymerization, which is crucial for cancer cell division. One such compound exhibited an IC50 value between 0.36 to 0.86 μM across three cancer cell lines, indicating potent anticancer activity .

-

Antimicrobial Properties :

- Various studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, substituted phenylthiazol-2-amines exhibited antibacterial activity comparable to standard antibiotics like norfloxacin. This suggests that this compound may possess similar antimicrobial properties .

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Neuroprotection :

- The study demonstrated that KHG26702 pretreatment in SH-SY5Y cells significantly mitigated cell death and oxidative stress induced by OGD-R conditions. The compound's ability to downregulate apoptotic markers such as caspase-3 and enhance superoxide dismutase (SOD) activity underscores its potential therapeutic benefits in neurodegenerative conditions .

-

Anticancer Mechanism :

- The anticancer properties were linked to the disruption of microtubule dynamics through inhibition of tubulin polymerization. This mechanism is critical as it prevents cancer cells from successfully dividing and proliferating . The structure-activity relationship (SAR) studies indicated that specific substitutions on the thiazole ring enhanced the potency of these compounds.

-

Antimicrobial Activity :

- In antimicrobial studies, various thiazole derivatives were synthesized and tested against different bacterial strains. The results showed that certain modifications could significantly enhance their antibacterial properties, indicating a pathway for developing new antimicrobial agents based on thiazole scaffolds .

属性

IUPAC Name |

N,4-dimethyl-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.ClH/c1-4-3-8-5(6-2)7-4;/h3H,1-2H3,(H,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVIZLUHOUCWNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6142-17-2 | |

| Record name | 2-Thiazolamine, N,4-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6142-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。